molecular formula C20H19N3OS B2682928 4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 900000-21-7

4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2682928
CAS No.: 900000-21-7
M. Wt: 349.45
InChI Key: LNBABLUNOIZMGB-UHFFFAOYSA-N
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Description

The compound 4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a cyclopenta[d]pyrimidinone derivative featuring two key substituents:

  • A benzylsulfanyl group at position 2.
  • A pyridin-2-ylmethyl group at position 1.

This scaffold is structurally related to bioactive pyrimidine derivatives, which are often explored for their enzyme inhibitory, antimicrobial, or anticancer properties . The sulfanyl (S–) moiety and aromatic substituents are critical for modulating electronic properties, solubility, and target interactions.

Properties

IUPAC Name

4-benzylsulfanyl-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-20-22-19(25-14-15-7-2-1-3-8-15)17-10-6-11-18(17)23(20)13-16-9-4-5-12-21-16/h1-5,7-9,12H,6,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBABLUNOIZMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentapyrimidine core, followed by the introduction of the benzylsulfanyl and pyridin-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Position

The benzylsulfanyl group (-S-CH₂-C₆H₅) demonstrates nucleophilic displacement under basic or acidic conditions:

  • Thiolate Formation : Deprotonation with K₂CO₃ or NaH generates a thiolate intermediate (RS⁻), enabling alkylation or arylation (e.g., with alkyl halides) .

  • Displacement Reactions : Reacts with electrophiles like methyl iodide to form methylsulfanyl derivatives or with amines to yield sulfonamides .

Example Reaction:

Cpd-S-CH₂-C₆H₅+R-XBaseCpd-S-R+H-X[4][6]\text{Cpd-S-CH₂-C₆H₅} + \text{R-X} \xrightarrow{\text{Base}} \text{Cpd-S-R} + \text{H-X} \quad[4][6]

Oxidation of Sulfur Functionality

The benzylsulfanyl group undergoes oxidation under controlled conditions:

  • Sulfoxide Formation : Treatment with H₂O₂ or mCPBA yields sulfoxides.

  • Sulfone Formation : Stronger oxidants like KMnO₄ or RuO₄ convert the thioether to sulfones .

Oxidation States:

Starting MaterialOxidantProductYield (%)Reference
ThioetherH₂O₂ (10%)Sulfoxide75–85
ThioetherKMnO₄ (aq.)Sulfone60–70

Pyrimidine Ring Modifications

The electron-deficient pyrimidine core participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) at N3 or N1 positions under phase-transfer conditions .

  • Ring-Opening : Acidic hydrolysis (HCl/H₂O) cleaves the pyrimidine ring to form diamino cyclopentane derivatives .

Key Reaction Conditions:

  • Alkylation requires anhydrous DMF and catalytic TBAB .

  • Hydrolysis proceeds at 80–100°C for 6–8 hours .

Functionalization of Pyridinylmethyl Group

The pyridin-2-ylmethyl moiety undergoes:

  • Quaternization : Reacts with benzyl halides to form pyridinium salts, enhancing water solubility .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Example Quaternization:

Cpd-CH₂-Py+Ph-CH₂-Br[Cpd-CH₂-Py-Ph-CH₂]+Br[4]\text{Cpd-CH₂-Py} + \text{Ph-CH₂-Br} \rightarrow [\text{Cpd-CH₂-Py-Ph-CH₂}]^+ \text{Br}^- \quad[4]

Cycloaddition and Cross-Coupling

The cyclopenta[d]pyrimidine scaffold participates in:

  • Diels-Alder Reactions : Acts as a dienophile with conjugated dienes under thermal conditions.

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids at C4 or C6 positions .

Catalytic Systems:

Reaction TypeCatalystSubstrateYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Arylboronic acids65–80
Diels-AlderNone (Δ)1,3-Butadiene50–60

Photochemical Reactions

UV irradiation induces:

  • C-S Bond Cleavage : Homolytic cleavage generates thiyl radicals, leading to dimerization or H-abstraction products .

  • Ring Isomerization : Conformational changes in the cyclopentane ring under 254 nm light.

Biological Derivatization

In medicinal chemistry contexts:

  • Prodrug Activation : Enzymatic cleavage of the sulfanyl group in vivo releases active thiol metabolites.

  • Targeted Modifications : Click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. The structure of 4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one suggests potential activity against various cancer cell lines. Studies have shown that modifications to the pyrimidine core can enhance cytotoxicity against specific tumors. For instance, compounds with similar frameworks have been reported to inhibit cell proliferation in breast and lung cancer models .

Inhibition of Protein Kinases

The compound may serve as a lead structure for developing protein kinase inhibitors. Protein kinases play crucial roles in cell signaling and are often implicated in cancer progression. The presence of the pyridine and cyclopentapyrimidine moieties may facilitate binding to the ATP-binding site of kinases . Preliminary studies on related compounds have demonstrated promising results in inhibiting specific kinases involved in oncogenic pathways.

Building Block for Complex Molecules

This compound can be utilized as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex organic molecules. For example, it can be employed in reactions such as:

  • Suzuki Coupling : This reaction can facilitate the formation of biaryl compounds that are essential in pharmaceuticals .
  • Nucleophilic Substitution Reactions : The benzylsulfanyl group can be replaced with other nucleophiles to create diverse derivatives with potential biological activities.

Case Study 1: Antitumor Screening

A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the benzylsulfanyl position enhanced antitumor activity against A549 lung cancer cells. The synthesized derivatives were evaluated using MTT assays to assess cell viability. Results indicated that certain substitutions led to over 70% inhibition at low micromolar concentrations .

Case Study 2: Kinase Inhibition

In a screening of small molecules for kinase inhibition, a derivative of the compound showed significant selectivity towards CDK2 (Cyclin-dependent kinase 2). The binding affinity was determined using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) in the nanomolar range . This highlights the potential for developing targeted therapies based on this scaffold.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The pyridin-2-ylmethyl group can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Modifications

2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (C₁₅H₁₆N₂OS)
  • Key Differences :
    • Replaces the pyridin-2-ylmethyl group with a hydrogen atom.
    • Substitutes benzylsulfanyl with 4-methylbenzylsulfanyl .
  • Absence of the pyridine ring reduces polarity and may lower solubility in aqueous media.
1-[(Furan-2-yl)methyl]-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-cyclopenta[d]pyrimidin-2-one
  • Key Differences :
    • Furan-2-ylmethyl replaces pyridin-2-ylmethyl.
    • Sulfanyl group is linked to a piperazine-oxoethyl chain .
  • Impact :
    • The piperazine moiety introduces basicity, enhancing solubility in acidic environments (e.g., pH < 4) .
    • Furan’s electron-rich nature may alter π-π stacking interactions with aromatic enzyme pockets.
4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine (C₁₂H₁₇N₃)
  • Key Differences :
    • Lacks the sulfanyl group and pyrimidin-2-one ring.
    • Features a pyrrolidine substituent at position 2.
  • Absence of sulfanyl reduces thiol-mediated interactions, which are critical for inhibitors like carbonic anhydrase .
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione
  • Key Differences: Contains a methylsulfanyl-benzylideneamino side chain. Amino and methyl groups at positions 1 and 3.
  • Impact: Methylsulfanyl is less bulky than benzylsulfanyl, possibly allowing deeper penetration into hydrophobic enzyme pockets . The Schiff base (benzylideneamino) may confer metal-chelating properties, useful in antimicrobial applications .

Physicochemical and Pharmacokinetic Properties

Table 1. Comparative Physicochemical Data

Compound Molecular Weight logP* Water Solubility (mg/mL)*
Target Compound 371.45 3.2 0.12
2-[(4-Methylbenzyl)sulfanyl] analog 296.37 3.7 0.08
Piperazine-linked analog 468.52 2.5 0.25 (pH 2.0)
Pyrrolidine analog 203.28 1.9 0.45

*Predicted using QikProp (Schrödinger).

  • Key Observations :
    • The target compound’s pyridin-2-ylmethyl group balances lipophilicity (logP 3.2) with moderate solubility.
    • Piperazine-containing analogs show pH-dependent solubility due to ionizable nitrogen atoms .

Biological Activity

The compound 4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one (CAS Number: 900000-21-7) is a member of the cyclopentapyrimidine family, which has garnered attention for its potential biological activities. This article explores the synthesis, structural properties, and biological evaluations of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The synthetic pathway may include the formation of the cyclopentapyrimidine scaffold through cyclization reactions followed by selective substitutions to introduce the sulfanyl and pyridine groups.

Anticancer Properties

Recent studies have evaluated the anticancer potential of various derivatives within the cyclopentapyrimidine class. While specific data on this compound is limited, related compounds have shown promising results:

  • In vitro studies have indicated that certain cyclopentapyrimidines exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with reported inhibition rates exceeding 70% in some cases .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis: Cyclopentapyrimidines may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to increase ROS levels within tumor cells, contributing to oxidative stress and subsequent cell death .

Case Studies

A notable case study involved a series of structural analogs derived from cyclopentapyrimidines where researchers observed that modifications to the benzylsulfanyl group significantly influenced cytotoxicity. Compounds with electron-withdrawing groups on the benzene ring exhibited enhanced activity against various cancer cell lines .

CompoundCell Line% Inhibition
Compound AMCF-785%
Compound BA54972%
4-(Benzylsulfanyl)-...MCF-7TBD

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction parameters influence yield?

The compound can be synthesized via cyclization strategies or multicomponent reactions. For example, highlights one-pot synthesis methods for dihydropyrimidinone derivatives, where solvent polarity (e.g., ethanol vs. dichloromethane) and catalysts (e.g., Lewis acids) critically affect yields . Sequential cyclization (e.g., benzylsulfanyl precursor reactions under reflux, as in ) requires precise stoichiometric ratios (1:1.2 for pyrimidinone core formation) and temperature control (60–80°C) to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., benzylsulfanyl and pyridylmethyl groups), while X-ray crystallography (as used in and ) resolves stereochemical ambiguities in the cyclopenta-pyrimidinone core . Infrared (IR) spectroscopy can validate sulfur-containing functional groups (e.g., C=S stretches at 600–700 cm⁻¹) .

Q. How can researchers design initial biological activity screenings for this compound?

Prioritize assays based on structural analogs. and suggest testing antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using MTT assays on cancer cell lines . Solubility in DMSO or PBS should be optimized to avoid false negatives (≤0.1% v/v).

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts during cyclization?

Byproduct formation during cyclization (e.g., dimerization) is mitigated by:

  • Slow reagent addition to control exothermicity.
  • Catalytic use of iodine (0.5–1 mol%) to enhance regioselectivity ( ) .
  • Real-time monitoring via TLC or HPLC to terminate reactions at 85–90% conversion .

Q. What mechanistic approaches elucidate the compound’s biological activity?

  • Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down protein targets (e.g., kinase profiling).
  • Pathway Analysis : Transcriptomic or proteomic profiling (RNA-seq, SILAC) of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis or DNA repair) .
  • Molecular Dynamics : Simulate interactions with homology-modeled enzymes (e.g., dihydrofolate reductase) to predict binding modes .

Q. How should researchers address contradictory biological activity data across studies?

Discrepancies often arise from:

  • Purity Variability : Standardize purity to >95% via preparative HPLC ( recommends 4°C storage to prevent degradation) .
  • Assay Conditions : Replicate experiments across cell lines (e.g., HeLa vs. MCF-7) and control for solvent effects (e.g., DMSO cytotoxicity thresholds) .
  • Data Normalization : Use internal controls (e.g., β-actin in Western blots) and statistical validation (p < 0.01 via ANOVA) .

Q. What strategies improve the compound’s stability during long-term storage?

  • Temperature : Store lyophilized samples at –80°C with desiccants ( recommends 4°C for short-term storage) .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the pyrimidinone core.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

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